5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

Catalog No.
S2714704
CAS No.
68496-63-9
M.F
C9H5N3O
M. Wt
171.159
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

CAS Number

68496-63-9

Product Name

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-carbonitrile

Molecular Formula

C9H5N3O

Molecular Weight

171.159

InChI

InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H

InChI Key

KYRNWWWBJSHFJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C#N

Solubility

not available

Antimicrobial Activity:

A study published in 2014 investigated the synthesis and antimicrobial activity of various 5-substituted 1,3,4-oxadiazole-2-carbonitrile derivatives, including 5-phenyl-1,3,4-oxadiazole-2-carbonitrile. The study found that the tested compound exhibited moderate antibacterial activity against some Gram-positive bacteria strains, but no significant antifungal activity. [Source: European Journal of Medicinal Chemistry, "Synthesis and antimicrobial evaluation of novel 5-substituted 1,3,4-oxadiazole-2-carbonitriles and their corresponding hydrazides," ]

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound features a phenyl group at the 5-position and a carbonitrile functional group at the 2-position, which contributes to its unique chemical properties. Oxadiazoles are known for their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science.

Typical of oxadiazole derivatives. These include:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic attack, leading to the formation of new compounds.
  • Cyclization Reactions: It can react with various electrophiles to form substituted oxadiazoles or other heterocycles.
  • Reduction Reactions: The carbonitrile group can be reduced to amines or aldehydes under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or alter its physical properties.

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

  • Antibacterial Activity: Several studies have shown that 1,3,4-oxadiazole derivatives possess significant antibacterial properties against various strains of bacteria .
  • Anticancer Activity: Some derivatives have demonstrated potential anticancer effects, making them candidates for further pharmacological investigation .
  • Anti-inflammatory Effects: Certain oxadiazoles have been studied for their anti-inflammatory properties, contributing to their therapeutic potential.

The biological activity of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile can be attributed to its structural features that enable interactions with biological targets.

The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile typically involves several key steps:

  • Formation of Hydrazide: Starting from a suitable aromatic acid, hydrazides are synthesized using hydrazine hydrate.
  • Cyclization Reaction: The hydrazide is then reacted with carbon disulfide or isocyanates under acidic conditions to form the oxadiazole ring.
  • Introduction of Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution on an appropriate precursor or directly during the cyclization process .

These methods allow for the efficient production of this compound and its derivatives.

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed as an antibacterial or anticancer agent.
  • Material Science: Its unique chemical structure allows for use in creating polymers or other materials with specific properties.
  • Agricultural Chemicals: Compounds in the oxadiazole class are often explored for their potential as agrochemicals due to their biological activity against pests and pathogens.

Studies on the interactions of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile with various biological targets are crucial for understanding its mechanism of action. Research has focused on:

  • Binding Affinity Studies: Investigating how well this compound binds to specific proteins or enzymes related to disease processes.
  • Mechanistic Studies: Understanding how structural modifications affect its biological activity and interaction with cellular targets.

Such studies are essential for optimizing the compound's efficacy and safety profiles in therapeutic applications.

Several compounds share structural similarities with 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile. Here are some notable examples:

Compound NameStructureUnique Features
5-Furan-2-carboxylic acid oxadiazoleStructureExhibits different biological activities due to furan ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazoleStructureChlorine substitution enhances antibacterial properties.
2-Amino-5-phenyloxadiazoleStructureAmino group increases solubility and alters reactivity.

These compounds illustrate the diversity within the oxadiazole family and highlight how variations in substituents can significantly influence their chemical behavior and biological activities.

XLogP3

1.5

Dates

Modify: 2023-08-16

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